N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide
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Overview
Description
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is a compound that features a furan ring, a pyrazole ring, and an isonicotinamide moiety
Scientific Research Applications
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
Target of Action
Furan derivatives have been known to exhibit a wide range of biological and pharmacological characteristics . They have been employed as medicines in various disease areas .
Mode of Action
Furan-containing compounds generally interact with their targets through various mechanisms, depending on the specific derivative and target .
Biochemical Pathways
Furan derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Furan derivatives are known to have a wide range of effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide typically involves multi-step organic reactions. One common method includes the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the furan ring. The final step involves the coupling of the pyrazole-furan intermediate with isonicotinamide under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The pyrazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2-carboxylic acid derivatives, while reduction of the pyrazole ring may yield pyrazoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furan-pyrazole derivatives and isonicotinamide-containing molecules. Examples include:
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)acetamide
- N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide
Uniqueness
N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)isonicotinamide is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of both furan and pyrazole rings, along with the isonicotinamide moiety, allows for diverse interactions and applications in various fields.
Properties
IUPAC Name |
N-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-15(12-3-5-16-6-4-12)17-7-8-19-11-13(10-18-19)14-2-1-9-21-14/h1-6,9-11H,7-8H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLEQUOJVTWLWEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN(N=C2)CCNC(=O)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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